![molecular formula C10H12O3S B14320415 4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde CAS No. 112138-85-9](/img/structure/B14320415.png)
4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde is an organic compound with the molecular formula C9H10O3S. It is a derivative of benzaldehyde, featuring a methoxy group and a methylsulfanyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde typically involves the introduction of the methoxy and methylsulfanyl groups onto a benzaldehyde precursor. One common method is the reaction of 4-methoxybenzaldehyde with methylthiomethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products Formed
Oxidation: 4-Methoxy-3-[(methylsulfanyl)methoxy]benzoic acid
Reduction: 4-Methoxy-3-[(methylsulfanyl)methoxy]benzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Medicine: Research into its potential pharmacological properties, such as antimicrobial or anticancer activities, is ongoing.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form an alcohol. The methoxy and methylsulfanyl groups can influence the reactivity and selectivity of these reactions by stabilizing or destabilizing intermediates through electronic effects .
Comparación Con Compuestos Similares
Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but with a hydroxyl group instead of a methylsulfanyl group.
3-Methoxy-4-(methylsulfanyl)benzaldehyde: Similar structure but with the methoxy and methylsulfanyl groups in different positions.
4-Methoxy-3-methylbenzaldehyde: Similar structure but with a methyl group instead of a methylsulfanyl group.
Uniqueness
The combination of these functional groups provides a distinct set of properties that can be exploited in various chemical and biological contexts .
Propiedades
Número CAS |
112138-85-9 |
|---|---|
Fórmula molecular |
C10H12O3S |
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
4-methoxy-3-(methylsulfanylmethoxy)benzaldehyde |
InChI |
InChI=1S/C10H12O3S/c1-12-9-4-3-8(6-11)5-10(9)13-7-14-2/h3-6H,7H2,1-2H3 |
Clave InChI |
DCVWCCVNXLMTBB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C=O)OCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol](/img/structure/B14320333.png)
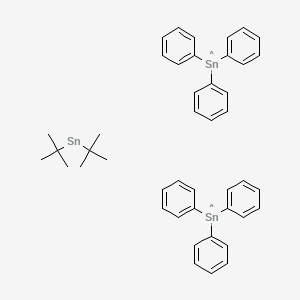
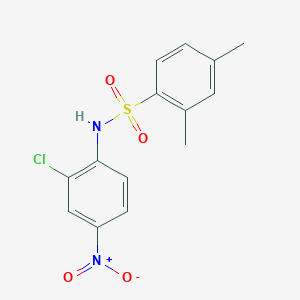

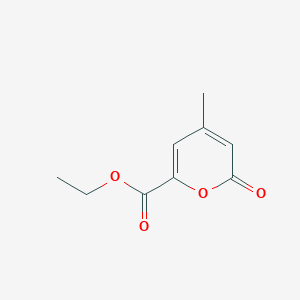
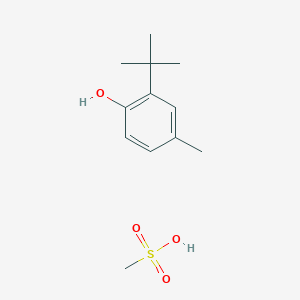
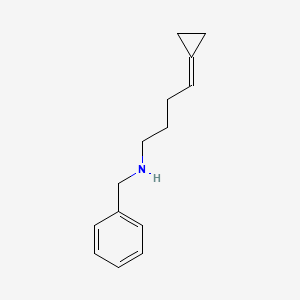
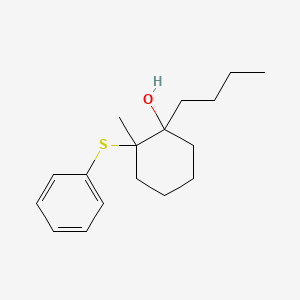
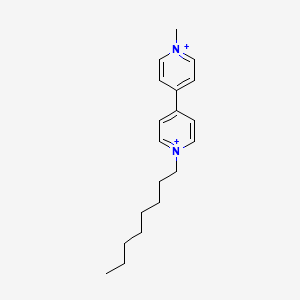
![Benzenethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14320393.png)

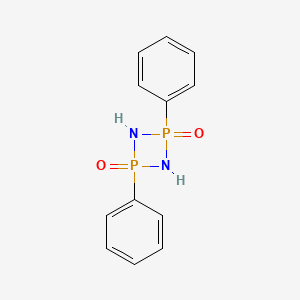
![2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane](/img/structure/B14320408.png)

